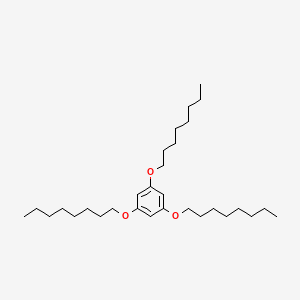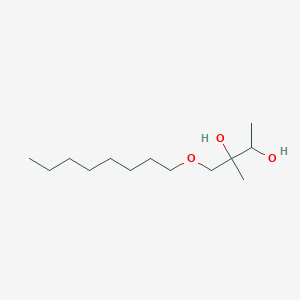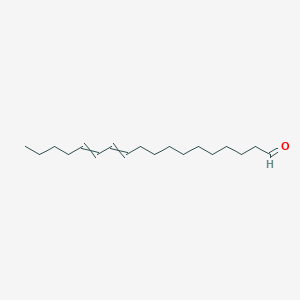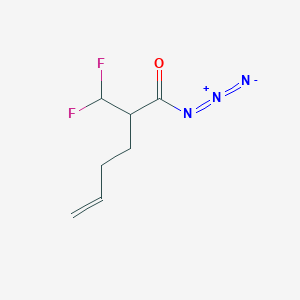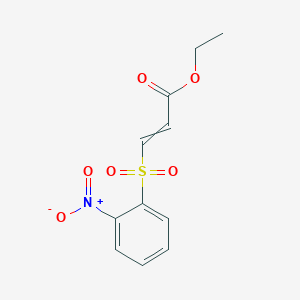
Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate is an organic compound that features a nitrobenzene ring substituted with a sulfonyl group and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to introduce the sulfonyl group, resulting in 2-nitrobenzene-1-sulfonic acid.
Esterification: The sulfonic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Condensation Reaction: Finally, the ethyl ester undergoes a condensation reaction with acrolein under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in acidic conditions.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 3-(2-aminobenzene-1-sulfonyl)prop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
Ethyl 3-(4-nitrobenzene-1-sulfonyl)prop-2-enoate: Similar structure but with the nitro group in the para position.
Methyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the nitro, sulfonyl, and ethyl ester groups provides a distinct set of chemical properties that can be exploited in various applications.
特性
CAS番号 |
91077-71-3 |
|---|---|
分子式 |
C11H11NO6S |
分子量 |
285.28 g/mol |
IUPAC名 |
ethyl 3-(2-nitrophenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C11H11NO6S/c1-2-18-11(13)7-8-19(16,17)10-6-4-3-5-9(10)12(14)15/h3-8H,2H2,1H3 |
InChIキー |
ONOJJXGQEJIAHJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


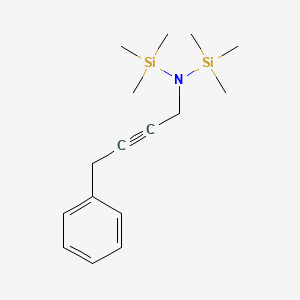
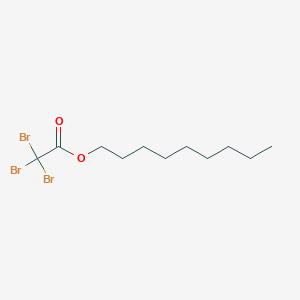
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
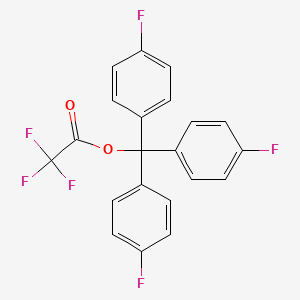

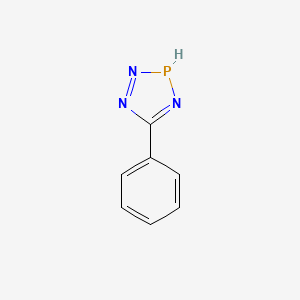
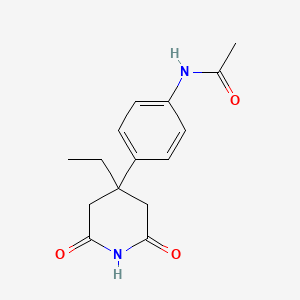
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)
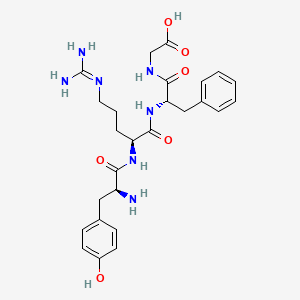
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
